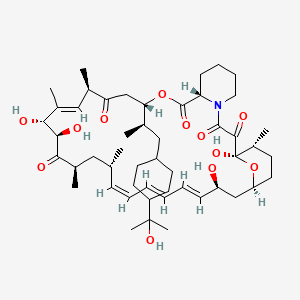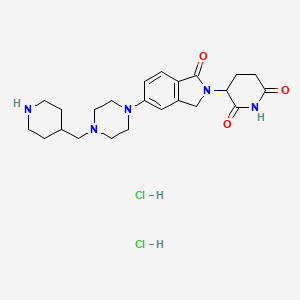
Hdac/CD13-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac/CD13-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and aminopeptidase N (APN/CD13). This compound has shown significant potential in cancer treatment due to its ability to inhibit tumor progression and induce apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of Hdac/CD13-IN-1 involves a series of chemical reactions designed to combine the inhibitory effects of both HDAC and CD13 inhibitors. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are added to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy
Analyse Chemischer Reaktionen
Hdac/CD13-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
The major products formed from these reactions include various derivatives of the core structure, each with enhanced inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Hdac/CD13-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of HDAC and CD13 enzymes.
Biology: Employed in research to understand the role of HDAC and CD13 in cellular processes.
Medicine: Investigated for its potential in cancer treatment due to its ability to induce apoptosis and inhibit tumor progression.
Industry: Utilized in the development of new therapeutic agents targeting HDAC and CD13 .
Wirkmechanismus
Hdac/CD13-IN-1 exerts its effects by inhibiting the activity of both HDAC and CD13 enzymes. The compound binds to the active sites of these enzymes, blocking their catalytic activity. This inhibition leads to the accumulation of acetylated histones and other proteins, resulting in changes in gene expression and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the HDAC and CD13 enzymes, as well as various signaling pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Hdac/CD13-IN-1 is unique in its dual inhibitory activity against both HDAC and CD13 enzymes. Similar compounds include:
Vorinostat: An HDAC inhibitor used in cancer treatment.
Bestatin: A CD13 inhibitor used as an adjuvant in cancer therapy.
Compared to these compounds, this compound offers enhanced inhibitory activity and a broader range of applications due to its dual-targeting mechanism .
Eigenschaften
Molekularformel |
C27H41Cl2N5O4 |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methyl-N-[[4-(propylaminocarbamoyl)phenyl]methyl]pentanamide;dihydrochloride |
InChI |
InChI=1S/C27H39N5O4.2ClH/c1-4-14-30-32-25(34)21-12-10-20(11-13-21)17-29-26(35)23(15-18(2)3)31-27(36)24(33)22(28)16-19-8-6-5-7-9-19;;/h5-13,18,22-24,30,33H,4,14-17,28H2,1-3H3,(H,29,35)(H,31,36)(H,32,34);2*1H/t22-,23+,24+;;/m1../s1 |
InChI-Schlüssel |
JCPUDTWNYPVFNI-YWPXPAAVSA-N |
Isomerische SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O.Cl.Cl |
Kanonische SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




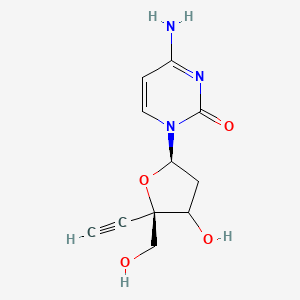
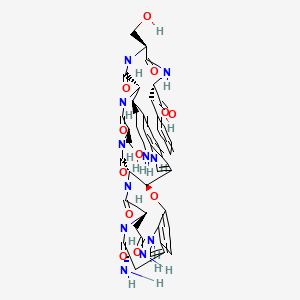
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)



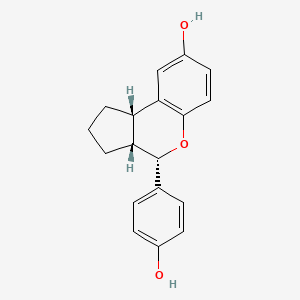

![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)
